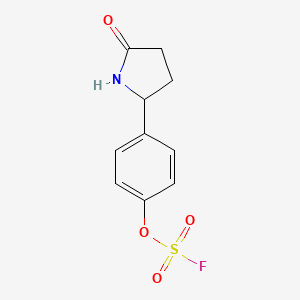![molecular formula C8H10F3N3O2 B2747743 4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197454-32-1](/img/structure/B2747743.png)
4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method is the [3+2] cycloaddition of azides and alkynes, also known as the Huisgen cycloaddition . Trifluoromethylation, the process of adding a trifluoromethyl group to a molecule, can be achieved through various methods, including the use of carbon-centered radical intermediates .Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and one other group or atom .Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions due to the presence of multiple reactive sites in their structure . Trifluoromethyl groups can also undergo various reactions, particularly those involving carbon-centered radical intermediates .Physical and Chemical Properties Analysis
Triazoles are generally stable compounds that are soluble in common organic solvents . The trifluoromethyl group is a lipophilic group that can enhance the chemical and thermal stability of compounds .科学的研究の応用
Synthesis and Characterization
The molecule has been a focus in research for synthesizing new compounds through one-pot strategies and characterized by various spectroscopic techniques. For instance, Ahmed et al. (2016) described the synthesis and spectral analysis of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles with potential cytotoxicity against brine shrimp, showcasing the compound's utility in creating biologically active molecules Ahmed et al., 2016.
Catalytic Applications
The compound plays a significant role in catalyzed reactions, including palladium-catalyzed oxidative cyclization-alkoxycarbonylation, to produce various heterocyclic derivatives like tetrahydrofuran and dioxolane derivatives, indicating its versatility in facilitating complex chemical transformations Bacchi et al., 2005.
Development of Antimicrobial Agents
Research has also focused on the development of antimicrobial agents using this compound as a precursor. Bhat et al. (2016) synthesized a series of triazolyl pyrazole derivatives showing a broad spectrum of antimicrobial activities, demonstrating the potential of such compounds in medicinal chemistry and drug development Bhat et al., 2016.
Coordination Chemistry
The compound contributes significantly to the field of coordination chemistry, where derivatives have been used as ligands in transition metal-catalyzed asymmetric syntheses. Gómez et al. (1999) highlighted its role in generating chiral molecules, which is crucial for pharmaceutical syntheses and material science Gómez et al., 1999.
Corrosion Inhibition
In materials science, derivatives of the compound have been explored as corrosion inhibitors, demonstrating high efficacy in protecting metals in aggressive environments. Rahmani et al. (2019) presented a novel triazole derivative as an effective anti-corrosion agent for mild steel in acid solutions, offering insights into the application of these compounds in industrial corrosion protection Rahmani et al., 2019.
作用機序
将来の方向性
特性
IUPAC Name |
4-(oxolan-2-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c9-8(10,11)6-12-13-7(15)14(6)4-5-2-1-3-16-5/h5H,1-4H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUCKJAQQOPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2747666.png)


![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)


![N-[(1S)-1-Naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2747679.png)
![Imidazo[1,5-a]pyridin-5-amine](/img/structure/B2747680.png)


